molecular formula C22H25N3O3 B11476769 2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11476769
M. Wt: 379.5 g/mol
InChI Key: BQILMLZAHGVBNM-UHFFFAOYSA-N
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Description

2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate. This intermediate then undergoes cyclization with diethylamine and subsequent reactions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile
  • 7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and diethylamino groups, which can influence its chemical reactivity and biological activity. This compound’s specific structure may offer distinct advantages in certain applications compared to its analogs.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-amino-7-(diethylamino)-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H25N3O3/c1-5-25(6-2)15-8-9-16-19(12-15)28-22(24)17(13-23)21(16)14-7-10-18(26-3)20(11-14)27-4/h7-12,21H,5-6,24H2,1-4H3

InChI Key

BQILMLZAHGVBNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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